molecular formula C16H20BrNO B5815616 5-bromo-1-(3-cyclopentylpropanoyl)indoline

5-bromo-1-(3-cyclopentylpropanoyl)indoline

Cat. No. B5815616
M. Wt: 322.24 g/mol
InChI Key: ZVPRPDXLWFWRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-(3-cyclopentylpropanoyl)indoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of indoline, which is a heterocyclic organic compound that has been used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-bromo-1-(3-cyclopentylpropanoyl)indoline involves its binding to the 5-HT7 receptor and blocking its activation by serotonin. This results in a decrease in the downstream signaling pathways that are involved in the physiological processes regulated by this receptor. The exact mechanism of how this compound binds to the receptor and blocks its activation is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-(3-cyclopentylpropanoyl)indoline are related to its action on the 5-HT7 receptor. Studies have shown that this compound can modulate the release of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-1-(3-cyclopentylpropanoyl)indoline in lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other receptors or signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of how this compound binds to the 5-HT7 receptor is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 5-bromo-1-(3-cyclopentylpropanoyl)indoline. One direction is to investigate its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on other physiological processes that are regulated by the 5-HT7 receptor, such as circadian rhythm and thermoregulation. Additionally, further studies are needed to elucidate the exact mechanism of how this compound binds to the 5-HT7 receptor and to develop more potent and selective antagonists of this receptor.

Synthesis Methods

The synthesis method of 5-bromo-1-(3-cyclopentylpropanoyl)indoline involves the reaction of 5-bromoindoline with 3-cyclopentylpropanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

5-bromo-1-(3-cyclopentylpropanoyl)indoline has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as sleep, mood, and memory. The 5-HT7 receptor has been implicated in several psychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, the development of selective antagonists of this receptor is of great interest in the field of drug discovery.

properties

IUPAC Name

1-(5-bromo-2,3-dihydroindol-1-yl)-3-cyclopentylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO/c17-14-6-7-15-13(11-14)9-10-18(15)16(19)8-5-12-3-1-2-4-12/h6-7,11-12H,1-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPRPDXLWFWRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.